N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid
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Overview
Description
N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid is a complex organic compound with the molecular formula C15H14N2O4S This compound is characterized by the presence of a thiophene ring substituted with carbamoyl and dimethyl groups, and a succinamic acid moiety
Scientific Research Applications
Synthesis and Biological Evaluation
N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid derivatives are synthesized and evaluated for their biological properties. The compound is part of a series that includes various synthesized succinic acids with antimicrobial and antioxidant properties. Some specific derivatives have shown promising antifungal and antibacterial activities against various microorganisms, as well as remarkable radical scavenging abilities (Raghavendra et al., 2017).
Coordination Chemistry and Structural Studies
The compound is involved in the synthesis of copper(II) complexes, where succinamic acid and aromatic N,N'-chelates play a crucial role. These complexes showcase diverse coordination modes and participate in intermolecular hydrogen bonding, leading to the formation of intricate molecular structures. Such studies provide insights into the interaction dynamics of the succinamate ion and its potential applications in material science and coordination chemistry (Lazarou et al., 2010).
Dye-sensitized Solar Cells
Thiophene derivatives, including this compound, are key components in the synthesis of organic sensitizers for dye-sensitized solar cells (DSSCs). These compounds contribute to the photovoltaic performance of DSSCs by facilitating charge transfer processes and enhancing the overall conversion efficiency of solar cells (Lim et al., 2015).
Antifungal and Antimicrobial Applications
Derivatives of this compound have been designed, synthesized, and characterized for their antifungal activities. Some compounds demonstrate significant antifungal activity against plant pathogenic fungi, suggesting potential applications in agriculture and plant protection (Li et al., 2020).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the carbamoyl and dimethyl groups. The final step involves the coupling of the thiophene derivative with
Properties
IUPAC Name |
4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-5-6(2)18-11(9(5)10(12)17)13-7(14)3-4-8(15)16/h3-4H2,1-2H3,(H2,12,17)(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAANHXDCIYFTLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350213 |
Source
|
Record name | BAS 00803339 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109164-38-7 |
Source
|
Record name | 4-[[3-(Aminocarbonyl)-4,5-dimethyl-2-thienyl]amino]-4-oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109164-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BAS 00803339 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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